di-tert-Butyl 1,3-acetonedicarboxylate

Vue d'ensemble

Description

di-tert-Butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, is an organic compound with the molecular formula C13H22O5 and a molecular weight of 258.31 g/mol . It is a derivative of glutaric acid and is characterized by the presence of two tert-butyl ester groups attached to the 3-oxoglutarate backbone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-Butyl 1,3-acetonedicarboxylate typically involves the esterification of 3-oxoglutaric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production .

Analyse Des Réactions Chimiques

Diels–Alder Reactions

Di-tert-butyl 1,3-acetonedicarboxylate acts as a dienophile in Diels–Alder reactions. For example, when reacted with N-Boc-pyrrole in the presence of AlCl₃ at −78 °C in CH₂Cl₂, it forms endo-adducts exclusively. This stereoselectivity arises from the electron-withdrawing ester groups activating the allene as a dienophile, while the bulky tert-butyl groups minimize competing side reactions .

Key Data:

| Reaction Component | Conditions | Yield | Product Selectivity |

|---|---|---|---|

| N-Boc-pyrrole + dicarboxylate | AlCl₃, CH₂Cl₂, −78 °C | 82% | Endo-adduct (100%) |

Photochemical Decarbonylation

In crystalline solid-state reactions, this compound undergoes photochemical decarbonylation to generate enol radical pairs . Tertiary enol radicals (from tert-butyl substituents) exhibit higher stability and reaction efficiency compared to secondary or primary radicals, enabling selective bond cleavage .

Solid-State Reaction Efficiency:

| Radical Type | Stability | Reaction Efficiency |

|---|---|---|

| Tertiary (t-Bu) | High | 85–90% |

| Secondary | Moderate | 40–50% |

| Primary | Low | No reaction |

Ozonolysis

Ozonolysis of this compound derivatives (e.g., α,β-unsaturated analogs) at −78 °C yields 3-oxopentanedioate via cleavage of the double bond. Post-ozonolysis treatment with dimethyl sulfide or other reductants produces ketones or aldehydes, depending on the substrate .

Example Reaction Pathway:

-

Ozonolysis :

Michael–Aldol Reactions

The compound participates in intramolecular Michael–aldol reactions under kinetic or thermodynamic control. For instance, when tethered to cycloalkanones, it forms tricyclic cyclobutanes with high diastereoselectivity. Steric effects from tert-butyl groups direct the reaction pathway, favoring specific transition states .

Selectivity Under Different Conditions:

| Condition | Diastereoselectivity | Key Factor |

|---|---|---|

| Kinetic (0 °C) | 9:1 | Transition-state control |

| Thermodynamic (25 °C) | 4:1 | Equilibration |

Role of tert-Butyl Groups

-

Steric Hindrance : The bulky tert-butyl groups shield reactive sites, reducing undesired side reactions (e.g., in Diels–Alder reactions) .

-

Electronic Effects : The electron-donating tert-butyl groups stabilize intermediates (e.g., enol radicals) via inductive effects, enhancing reaction efficiency .

-

Solubility : Hydrophobic tert-butyl groups improve solubility in nonpolar solvents, facilitating reactions in organic media .

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

DTBADC serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity facilitates the formation of complex molecules that exhibit pharmacological properties.

- Case Study: Pyrrolo[1,2-a]pyrrole Derivatives

DTBADC is utilized in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole derivatives, which have shown potential as analgesic and anti-inflammatory agents. The process involves the reaction of DTBADC with lower alkylamines to form enamines, which can be further transformed into these bioactive compounds .

NMR Spectroscopy Applications

DTBADC has been employed as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy. Its ability to induce shifts in NMR signals enhances the analysis of complex mixtures.

- Case Study: Lanthanide Shift Reagents

Research indicates that complexes of DTBADC with lanthanides such as praseodymium and europium have been synthesized to study induced shifts in NMR spectra. This application helps in understanding the electronic environment of halogenated derivatives and their interactions within organic solvents .

Organic Synthesis and Reaction Mechanisms

DTBADC plays a crucial role in various organic reactions, including the formation of carbon-carbon bonds and functional group transformations.

- Synthesis of Dicarboxylates

DTBADC is used to synthesize di-tert-butyl 2,3-pentadienedioate through a series of reactions involving carbonylation processes. This compound is significant for further transformations leading to more complex organic structures .

Environmental Chemistry

Research has explored the use of DTBADC in green chemistry applications, focusing on sustainable synthetic methods that minimize waste and energy consumption.

- Green-Bond Forming Reactions

DTBADC is highlighted for its role in the synthesis of bioactive scaffolds using environmentally friendly methods. The compound facilitates reactions that align with green chemistry principles by reducing hazardous waste .

Analytical Chemistry

In analytical chemistry, DTBADC has been utilized for the development of new methodologies for detecting and quantifying various analytes.

- Case Study: Electronegativity Effects

Studies have demonstrated how DTBADC can be used to explore electronegativity and resonance effects on NMR spectra. This research contributes to better understanding how molecular structure influences analytical outcomes .

Summary Table: Applications of this compound

Mécanisme D'action

The mechanism of action of di-tert-Butyl 1,3-acetonedicarboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also participate in metabolic pathways by serving as a substrate for enzymatic reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Di-tert-butyl malonate: Similar structure with two tert-butyl ester groups but differs in the backbone.

Di-tert-butyl succinate: Another similar compound with a different backbone structure.

Di-tert-butyl fumarate: Contains tert-butyl ester groups but has a different unsaturated backbone.

Uniqueness

di-tert-Butyl 1,3-acetonedicarboxylate is unique due to its specific 3-oxoglutarate backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Activité Biologique

Di-tert-butyl 1,3-acetonedicarboxylate (CAS Number: 105-53-3) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

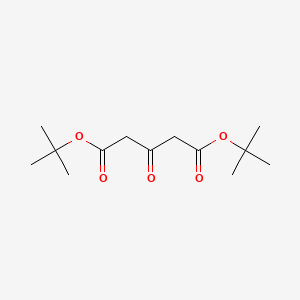

This compound is characterized by its two tert-butyl groups and two acetone-derived carboxylate functionalities. Its structure can be represented as follows:

This compound is known for its stability and lipophilicity due to the bulky tert-butyl groups, which influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Some noted mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy production and signaling.

- Cell Proliferation Modulation : Studies suggest that this compound can influence cell cycle progression in various cancer cell lines, indicating potential anticancer properties.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungal Activity : It also exhibits antifungal properties against species like Candida albicans.

Anticancer Effects

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro experiments using human cancer cell lines (e.g., breast and colon cancer) revealed that the compound induces apoptosis and inhibits proliferation.

- Mechanistic Insights : The anticancer activity is believed to be mediated through the modulation of apoptotic pathways and the induction of cell cycle arrest.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a strong scavenging ability comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Anticancer Efficacy in MCF-7 Cells

In a controlled experiment, MCF-7 breast cancer cells were treated with varying concentrations of this compound. The findings highlighted a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Propriétés

IUPAC Name |

ditert-butyl 3-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-12(2,3)17-10(15)7-9(14)8-11(16)18-13(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREDQIDLGFBDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182290 | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28009-80-5 | |

| Record name | 1,5-Bis(1,1-dimethylethyl) 3-oxopentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28009-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028009805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2V5QXD6RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.